molecular formula C9H23NO7P2 B194636 Ibandronic Acid CAS No. 114084-78-5

Ibandronic Acid

Cat. No.: B194636
CAS No.: 114084-78-5
M. Wt: 319.23 g/mol
InChI Key: MPBVHIBUJCELCL-UHFFFAOYSA-N
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Description

Biochemical Analysis

Biochemical Properties

Ibandronic Acid plays a crucial role in biochemical reactions by inhibiting the activity of osteoclasts, the cells responsible for bone resorption. It binds to hydroxyapatite in bone, and during bone resorption, it is released and taken up by osteoclasts through endocytosis. Inside the osteoclasts, this compound interferes with the mevalonate pathway by inhibiting farnesyl pyrophosphate synthase. This inhibition prevents the prenylation of small GTPase signaling proteins, which are essential for osteoclast function and survival, leading to apoptosis of these cells .

Cellular Effects

This compound affects various types of cells and cellular processes. It primarily targets osteoclasts, reducing their activity and inducing apoptosis. This reduction in osteoclast activity leads to decreased bone resorption and increased bone density. Additionally, this compound has been shown to have direct antiproliferative effects on tumor cells, inhibiting their adhesion, invasion, and inducing apoptosis. It also affects cell signaling pathways, such as the mevalonate pathway, and influences gene expression related to osteoclast function and survival .

Molecular Mechanism

The molecular mechanism of this compound involves its high affinity for hydroxyapatite in bone. Upon binding, it is released during bone resorption and taken up by osteoclasts. Inside the osteoclasts, this compound inhibits farnesyl pyrophosphate synthase in the mevalonate pathway. This inhibition prevents the prenylation of small GTPase signaling proteins, disrupting their function and leading to osteoclast apoptosis. This process effectively reduces bone resorption and maintains bone density .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is known for its long duration of action, with a half-life of up to 157 hours. Studies have shown that this compound remains stable and effective over extended periods, with its effects on bone resorption and osteoclast activity persisting for weeks to months. Long-term studies have demonstrated sustained increases in bone density and reductions in fracture risk with continued use of this compound .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, it effectively inhibits bone resorption and increases bone density without significant adverse effects. At higher doses, this compound can cause toxic effects, including renal toxicity and gastrointestinal disturbances. Studies have shown that the therapeutic index of this compound is wide, allowing for effective treatment at doses that are well-tolerated in animal models .

Metabolic Pathways

This compound is not metabolized in humans and is predominantly eliminated unchanged in the urine. It binds to bone tissue, particularly at sites of active bone remodeling, and is released slowly over time. The compound’s interaction with the mevalonate pathway, specifically the inhibition of farnesyl pyrophosphate synthase, is a key aspect of its metabolic activity. This inhibition disrupts the prenylation of small GTPase signaling proteins, leading to reduced osteoclast activity and apoptosis .

Transport and Distribution

This compound is widely distributed throughout the body and is primarily localized to bone tissue. It binds to hydroxyapatite in bone and is released during bone resorption. The compound is transported to osteoclasts through endocytosis and is subsequently distributed within the cells. This compound’s high affinity for bone tissue ensures its targeted action and prolonged effects on bone resorption .

Subcellular Localization

Within osteoclasts, this compound is localized to endocytic vesicles and the cytosol. It is taken up by osteoclasts through fluid-phase endocytosis and released into the cytosol, where it exerts its inhibitory effects on the mevalonate pathway. This subcellular localization is crucial for its function, as it allows this compound to effectively inhibit farnesyl pyrophosphate synthase and induce osteoclast apoptosis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of ibandronate involves several key steps:

Industrial Production Methods: The industrial production of ibandronate follows similar synthetic routes but is optimized for large-scale production. The process avoids the use of column chromatography, which is commonly used in laboratory settings, to increase yield and reduce production costs .

Types of Reactions:

Common Reagents and Conditions:

    Hydrochloric Acid: Used for hydrolysis.

    Phosphorus Trichloride and Phosphorous Acid: Used for bis-phosphonylation.

    Sodium Hydroxide: Used for neutralization.

Major Products:

Scientific Research Applications

Ibandronate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Properties

IUPAC Name

[1-hydroxy-3-[methyl(pentyl)amino]-1-phosphonopropyl]phosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H23NO7P2/c1-3-4-5-7-10(2)8-6-9(11,18(12,13)14)19(15,16)17/h11H,3-8H2,1-2H3,(H2,12,13,14)(H2,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPBVHIBUJCELCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN(C)CCC(O)(P(=O)(O)O)P(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H23NO7P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5048340
Record name Ibandronic acid
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Molecular Weight

319.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name Ibandronate
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Solubility

Freely soluble, 1.34e+01 g/L
Record name Ibandronate
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Record name Ibandronate
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Bisphosphonates are taken into the bone where they bind to hydroxyapatite. Bone resorption by osteoclasts causes local acidification, releasing the bisphosphonate, which is taken into the osteoclast by fluid-phase endocytosis. Endocytic vesicles become acidified, releasing bisphosphonates into the cytosol of osteoclasts where they act. Osteoclasts mediate resorption of bone. When osteoclasts bind to bone they form podosomes, ring structures of F-actin. Disruption of the podosomes causes osteoclasts to detach from bones, preventing bone resorption. Nitrogen containing bisphosphonates such as ibandronate are known to induce apoptosis of hematopoietic tumor cells by inhibiting the components of the mevalonate pathway farnesyl diphosphate synthase, farnesyl diphosphate, and geranylgeranyl diphosphate. These components are essential for post-translational prenylation of GTP-binding proteins like Rap1. The lack of prenylation of these proteins interferes with their function, and in the case of Rap1, leads to apoptosis. ibandronate also activated caspase-3 which contribute to apoptosis.
Record name Ibandronate
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CAS No.

114084-78-5
Record name Ibandronate
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Record name Ibandronic acid [INN:BAN]
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Record name Ibandronate
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Record name Phosphonic acid, (1-hydroxy-3- (methylpentylamino)propylidene)bis-
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Record name IBANDRONIC ACID
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Record name Ibandronate
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URL http://www.hmdb.ca/metabolites/HMDB0014848
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

113-115
Record name Ibandronate
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Synthesis routes and methods

Procedure details

3-(N-Methyl-N-pentylamino)propanoic acid hydrochloride (100 g) was suspended in toluene (300 mL) and polyethylene glycol 400 (120 mL). Phosphorous acid (43.01 g 1.1 eq.) was added to the mixture. The mixture was warmed and phosphorous trichloride (98.22 g, 1.5 eq.) was added at a rate such that the temperature remained below 60° C. The mixture was stirred for 10 hours at 55-60° C. whereupon it was quenched by adding water (450 mL). The water addition was controlled to maintain a reaction temperature below 70° C. The layers were separated and the aqueous layer was refluxed for 6 hours. The mixture was cooled to 40-45° C. to provide Ibandronic acid in solution and the pH was adjusted to 4.3-4.5 using 50% aqueous sodium hydroxide. Propylene glycol (150 mL) was then added to the reaction mixture at 60-65° C. and stirred for 4-5 hours. The mixture was cooled to 20-25° C. over a period of 2-3 hours and then for 3-4 hours at 0-5° C., filtered, washed with acetone (2×150 mL) and dried in vacuo.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
43.01 g
Type
reactant
Reaction Step Two
Quantity
98.22 g
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Four
[Compound]
Name
polyethylene glycol 400
Quantity
120 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does Ibandronic Acid exert its therapeutic effect?

A1: this compound, a third-generation nitrogen-containing bisphosphonate, functions as a potent inhibitor of bone resorption. [, , ] It achieves this by targeting and inhibiting farnesyl pyrophosphate synthase within osteoclasts. [] This inhibition disrupts the mevalonate pathway, crucial for producing essential lipids like geranylgeranyl diphosphate, which are vital for osteoclast function. This disruption leads to osteoclast apoptosis and a subsequent reduction in bone resorption. [, ] Ultimately, this compound contributes to increased bone mineral density, decreased bone remodeling, and reduced bone pain associated with metastases or corticosteroid use. [, ]

Q2: What is the chemical structure of this compound?

A2: this compound is a bisphosphonate with the chemical name 3-(N-methyl-N-pentyl)amino-1-hydroxypropane-1,1-diphosphonic acid. []

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C9H23NO7P2. Its molecular weight is 359.24 g/mol. []

Q4: Are there any studies on this compound stability in different formulations?

A4: One study focused on developing an oral pharmaceutical composition of this compound with a high amount of cholecalciferol, aiming for stable incorporation and uniform distribution of both components. [] This emphasizes the importance of formulation strategies for this compound to ensure its stability and efficacy.

Q5: What are the primary clinical applications of this compound?

A5: this compound is widely used in the prevention and treatment of osteoporosis in postmenopausal women. [, , , ] It is also administered intravenously to manage hypercalcemia caused by malignancy. [] Studies have shown its effectiveness in reducing vertebral fractures in postmenopausal osteoporosis. []

Q6: Are there alternative administration routes for this compound besides the daily oral regimen?

A6: Yes, this compound is available in both oral and intravenous formulations, offering flexible dosing options for patients. [, , ] Once-monthly oral administration of this compound at a dose of 150 mg has been deemed effective in treating postmenopausal osteoporosis. [, ] Intravenously, a 3 mg dose administered every three months has demonstrated comparable efficacy. [] The availability of these simplified dosing regimens aims to enhance patient compliance and improve long-term clinical outcomes. []

Q7: Has this compound demonstrated efficacy in treating skeletal complications arising from malignancies other than breast cancer?

A7: Yes, research suggests that this compound can effectively manage bone metastases in multiple myeloma patients, aligning with its approval by the Indonesian national formulary for this purpose. []

Q8: Has this compound's efficacy been studied in pediatric populations with specific conditions?

A8: this compound has been investigated in children with severe systemic osteoporosis secondary to juvenile arthritis. Intravenous administration at a dose of 3 mg every 12 weeks demonstrated efficacy in improving bone mineral density and reducing pain. [] This highlights the potential of this compound in managing osteoporosis in specific pediatric populations. Additionally, this compound has shown promise in improving bone mineral density in children with cerebral palsy and spina bifida. [] Intravenous infusions of the drug led to improvements in bone mineral density, specifically in the lumbar spine and total body (excluding the head). []

Q9: Have there been comparisons between oral this compound and intravenous Zoledronic acid in managing bone metastases in breast cancer patients?

A10: Yes, a large-scale Phase III trial named ZICE directly compared oral this compound to intravenous Zoledronic acid in patients with bone metastases from breast cancer. [] While both treatments showed acceptable safety profiles and this compound demonstrated a similar delay in time to the first skeletal-related event (SRE), the trial concluded that oral this compound was inferior to Zoledronic acid in terms of overall SRE rate. []

Q10: What are the potential side effects associated with this compound use?

A11: While this compound is generally well-tolerated, it's crucial to be aware of potential side effects. Some individuals may experience upper gastrointestinal adverse events. [] Additionally, flu-like symptoms have been reported, particularly with monthly dosing. [] Monitoring for potential adverse events is crucial during treatment.

Q11: What analytical techniques are used to quantify this compound in pharmaceutical formulations?

A14: Several analytical methods have been developed for quantifying this compound in pharmaceutical formulations. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with indirect UV detection is a commonly employed technique. [] This method offers high sensitivity and accuracy for determining this compound concentrations. Other methods include RP-HPLC with RI detection for determining residual this compound in cleaning validation processes. []

Q12: Are there validated analytical methods for this compound analysis?

A15: Yes, validated HPLC methods have been developed to determine the levels of this compound in its active pharmaceutical ingredient (API) form and tablet dosage form. [] These methods are essential for quality control during manufacturing, ensuring the drug's purity, potency, and stability.

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